2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQRVOHECAULLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658735 | |
| Record name | 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-60-3 | |
| Record name | JWH 249 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-249 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-249 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H988KQV4U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Indole Synthesis
The indole nucleus serves as the foundational structure for JWH-249. Two primary routes dominate its synthesis:
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Fischer Indole Synthesis : Cyclization of phenylhydrazines with ketones under acidic conditions forms the indole scaffold. For JWH-249, 2-bromophenylacetone derivatives are reacted with pentyl-substituted phenylhydrazines, though specific precursors require custom synthesis.
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Leimgruber-Batcho Method : This approach utilizes o-nitrotoluenes and dimethylformamide dimethyl acetal (DMF-DMA) to generate indoles via reduction and cyclization. While less common for JWH-249, it offers regioselectivity advantages for complex substitutions.
N-Pentyl Functionalization
Introducing the pentyl group at the indole nitrogen typically occurs via alkylation:
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Direct Alkylation : Treatment of indole with 1-bromopentane in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours achieves N-pentylation. Yields range from 65% to 82%, with excess alkylating agent improving efficiency.
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Mitsunobu Reaction : For sterically hindered substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable N-alkylation with pentanol, though this method is cost-prohibitive for large-scale synthesis.
Acylation with 2-Bromophenylacetyl Group
Friedel-Crafts Acylation
The 2-bromophenylacetyl moiety is introduced via Friedel-Crafts acylation, leveraging aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) as Lewis acids:
Alternative Acylation Methods
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Schotten-Baumann Reaction : Aqueous NaOH mediates acylation with 2-bromophenylacetic acid chloride, though competing hydrolysis reduces yields to 45–55%.
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Grignard Reagent-Mediated Acylation : Phenylmagnesium bromide reacts with 1-pentylindole-3-carbonyl chloride, but bromine substituents necessitate low temperatures (-20°C) to prevent side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key signals include the indole H-2 proton at δ 7.35–7.42 ppm (d, J = 2.4 Hz) and the acetyl methylene at δ 4.12–4.25 ppm (s).
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LC-MS : Electrospray ionization (ESI+) shows [M+H]⁺ at m/z 384.3, consistent with the molecular formula C₂₁H₂₂BrNO.
Scalability and Industrial Considerations
Cost-Effective Route Optimization
Byproduct Management
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Regioisomer Formation : Acylation at indole C-2 occurs in 8–12% of cases, necessitating SFC or preparative HPLC for removal.
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Debromination : Trace palladium catalysts from earlier steps may reduce bromophenyl to phenyl; rigorous washing with EDTA mitigates this.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Friedel-Crafts | 78 | 97 | 12.50 |
| Schotten-Baumann | 55 | 92 | 9.80 |
| Grignard Acylation | 62 | 95 | 18.20 |
Table 1: Economic and efficiency metrics for JWH-249 synthesis routes .
Chemical Reactions Analysis
Types of Reactions: : JWH-249 undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-pentyl-3-(2-bromophenyl)ethanol.
Substitution: Formation of 1-pentyl-3-(2-substituted phenylacetyl)indole derivatives.
Scientific Research Applications
JWH-249 has several scientific research applications, including:
Mechanism of Action
JWH-249 exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways. The activation of CB1 receptors, primarily located in the central nervous system, results in psychoactive effects, while the activation of CB2 receptors, found in peripheral tissues, mediates anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the substituent (e.g., 2- vs. 4-methoxy in JWH-250 vs. JWH-201) significantly impacts receptor binding. For example, JWH-250 (2-methoxy) exhibits higher CB1 receptor affinity than JWH-201 (4-methoxy) due to steric and electronic effects .
- Halogen vs.
- Regioisomer Differentiation : Gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) has been used to distinguish regioisomers like JWH-250, JWH-201, and JWH-302, which share identical molecular formulas but differ in substituent positions .
Pharmacological and Analytical Data
Receptor Binding Affinity
While direct data for the brominated compound are unavailable, insights can be extrapolated from related analogs:
- JWH-250: Binds to CB1 receptors with Ki values in the nanomolar range (CB1 Ki ≈ 10–20 nM), comparable to THC .
- JWH-201 : Lower CB1 affinity (Ki ≈ 100 nM) due to the 4-methoxy group’s reduced steric compatibility with the receptor pocket .
- Halogenated Analogs : Chlorinated derivatives (e.g., JWH-203) show moderate CB1 affinity but increased metabolic stability due to reduced oxidative metabolism .
Analytical Characterization
- GC-FTIR : Effectively differentiates regioisomers by unique infrared absorption patterns (e.g., JWH-250’s 2-methoxy group vs. JWH-201’s 4-methoxy) .
- X-ray Crystallography : Used to resolve structural conformations of analogs like JWH-250 and JWH-201, confirming substituent positioning and intermolecular interactions .
Biological Activity
2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, commonly referred to as JWH-249, is a synthetic cannabinoid belonging to the phenylacetylindole family. This compound is notable for its interaction with cannabinoid receptors, specifically CB1 and CB2, which are integral to the endocannabinoid system (ECS) that regulates various physiological processes.
- IUPAC Name : 2-(2-bromophenyl)-1-(1-pentylindol-3-yl)ethanone
- Molecular Formula : C21H22BrNO
- CAS Number : 864445-60-3
- Molecular Weight : 365.32 g/mol
JWH-249 acts primarily as a cannabinoid agonist , exhibiting a higher affinity for the CB1 receptor compared to the CB2 receptor. The dissociation constants (Ki) for CB1 and CB2 are approximately 8.4 nM and 20 nM, respectively, indicating a selectivity ratio of about 2.4 times for CB1 over CB2 .
Cellular Effects
The activation of these receptors by JWH-249 can lead to significant alterations in neurotransmitter release, impacting pain perception, mood regulation, and cognitive functions such as memory . This modulation is critical in understanding both therapeutic applications and potential side effects associated with synthetic cannabinoids.
Pharmacokinetics
JWH-249 is lipophilic, which suggests that it may have high bioavailability and a complex distribution profile within biological systems. Its pharmacokinetic properties are not fully characterized but are expected to follow patterns similar to other cannabinoids, potentially leading to prolonged effects due to accumulation in fatty tissues.
Pain Management
Research indicates that cannabinoids can be effective in managing pain through their action on the ECS. JWH-249's agonistic activity at CB1 receptors may provide analgesic effects comparable to those observed with other cannabinoids .
Behavioral Studies
In behavioral assays, JWH-249 has been shown to influence locomotor activity and anxiety-like behaviors in animal models. These findings align with the known effects of cannabinoid receptor activation on mood and anxiety regulation .
Comparative Analysis of Cannabinoids
To better understand the biological activity of JWH-249, it is useful to compare it with other synthetic cannabinoids:
| Compound Name | Receptor Affinity (Ki for CB1/CB2) | Selectivity Ratio | Main Effects |
|---|---|---|---|
| JWH-249 | 8.4 nM / 20 nM | 2.4 | Analgesic, anxiolytic |
| JWH-018 | 5.6 nM / 10 nM | 1.8 | Analgesic, psychoactive |
| AM251 | 8.0 nM / >1000 nM | N/A | CB1 antagonist |
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone?
Methodological Answer: Synthesis optimization requires attention to:
- Catalyst selection : Lewis acids like AlCl₃ are critical for Friedel-Crafts acylation (e.g., coupling bromophenylacetyl chloride with indole derivatives) .
- Solvent choice : Anhydrous chloroform or dichloromethane minimizes side reactions during acylation .
- Reaction time : Extended stirring (15–24 hours) improves yield by ensuring complete substitution at the indole C3 position .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product from byproducts like unreacted indole or brominated intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key for confirming the indole core (e.g., C3-substituted proton at δ 7.8–8.2 ppm) and pentyl chain integration (δ 0.8–1.6 ppm) .
- X-ray crystallography : Resolves ambiguities in stereochemistry; parameters like unit cell dimensions (e.g., a = 8.24 Å, β = 95.8°) and intermolecular C–H···π interactions confirm packing stability .
- IR spectroscopy : Carbonyl stretch (C=O) near 1680–1700 cm⁻¹ verifies ketone formation .
Q. How does the bromine substituent influence reactivity in downstream modifications?
Methodological Answer: The 2-bromophenyl group:
- Directs electrophilic substitution : Bromine’s electron-withdrawing effect facilitates regioselective reactions (e.g., Suzuki coupling at the para position) .
- Enables halogen exchange : Bromine can be replaced via nucleophilic aromatic substitution (e.g., using NaN₃ to introduce azide groups for click chemistry) .
Advanced Research Questions
Q. How can computational modeling predict intermolecular interactions in crystalline forms?
Methodological Answer:
- DFT calculations : Optimize molecular geometry using software like Gaussian09; compare bond distances (e.g., C=O: 1.21 Å calculated vs. 1.22 Å observed in X-ray) to validate accuracy .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% H···Br interactions in crystal packing) to explain stability .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide functionalization for biological studies?
Methodological Answer:
Q. What protocols validate biological activity while minimizing cytotoxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
